5-Methoxythiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNOHWKQLWLLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50900985 | |
| Record name | NoName_31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50900985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59019-85-1 | |
| Record name | 5-methoxy-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Investigations and Biological Activities of 5 Methoxythiazol 2 Amine Derivatives
Cannabinoid Receptor Ligand Studies
The endocannabinoid system, which includes the G protein-coupled receptors CB1 and CB2, plays a significant role in numerous physiological processes. nih.gov CB1 receptors are primarily located in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in immune cells and are involved in modulating inflammation and immune responses. windows.netunimi.it As such, ligands that selectively target these receptors are of considerable interest for therapeutic development. nih.govuniba.it
While the thiazole (B1198619) moiety is a versatile scaffold in medicinal chemistry, specific investigations into 5-Methoxythiazol-2-amine derivatives as ligands for cannabinoid receptors are not extensively documented in the current scientific literature. The development of ligands, including orthosteric-allosteric molecules, continues to be an active area of research for targeting the CB2 receptor for conditions involving inflammation and neurodegeneration. unimi.it
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com
Various derivatives of the 2-aminothiazole (B372263) scaffold have been evaluated for their ability to inhibit AChE and BuChE. Studies on thiazolylhydrazone derivatives have shown significant acetylcholinesterase inhibition. academie-sciences.fr Notably, a derivative featuring a methoxy (B1213986) substituent demonstrated potent AChE inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 0.0317 ± 0.001 µM, an activity level comparable to the standard drug Donepezil (IC50 = 0.0287 ± 0.005 µM). academie-sciences.fr However, many of these derivatives exhibit slight to no significant inhibition of butyrylcholinesterase, indicating a degree of selectivity for AChE. academie-sciences.fr
Other studies have reported that while some thiazole derivatives show potential for inhibiting acetylcholinesterase, others are more active against butyrylcholinesterase, with the substitution pattern on the molecule's aromatic rings playing a key role in determining its inhibitory preference and potency. nih.gov The IC50 values for some compounds have been recorded in the range of 16.0-23.1 µM against BuChE. nih.gov
| Derivative Class | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| Thiazolylhydrazone (p-methoxy substituted) | AChE | 0.0317 ± 0.001 | Donepezil | 0.0287 ± 0.005 academie-sciences.fr |
| Hydroxynaphthalenyl thiazole | AChE | 1.78 ± 0.11 | - | - |
| Hydroxynaphthalenyl thiazole | BuChE | 11.9 ± 0.43 | - | - |
| Substituted Chalcones | BuChE | 16.0 - 23.1 | - | - |
Kinetic analyses have been employed to understand how these derivatives interact with cholinesterase enzymes. Studies on related inhibitors suggest a mixed-type inhibition mechanism for AChE. scienceopen.com This indicates that the compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. scienceopen.com Molecular docking and dynamics simulations further support this, showing that these inhibitors can obstruct the active site entrance, thereby preventing the breakdown of acetylcholine. scienceopen.comdergipark.org.tr
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters. It exists in two isoforms, MAO-A and MAO-B, which are targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease, respectively. nih.gov
Derivatives containing the thiazole scaffold have been investigated as potential MAO inhibitors. Research on a series of thiazolylhydrazine-piperazine derivatives identified compounds with significant and selective MAO-A inhibition profiles. mdpi.com One potent derivative exhibited an IC50 value of 0.057 ± 0.002 µM against MAO-A, which was more potent than the reference drug moclobemide (B1677376) (IC50 = 6.061 ± 0.262 µM). mdpi.com Kinetic studies of this compound revealed its mechanism as reversible and competitive. mdpi.com Conversely, other studies on different heterocyclic scaffolds, such as benzothiazole (B30560) derivatives, have identified potent and selective MAO-B inhibitors, with one compound showing an IC50 value of 0.062 µM. semanticscholar.org
| Derivative Class | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| Thiazolylhydrazine-piperazine | MAO-A | 0.057 ± 0.002 | Moclobemide | 6.061 ± 0.262 mdpi.com |
| Benzothiazole derivative (3h) | MAO-B | 0.062 | Rasagiline | 0.0953 semanticscholar.org |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | - | - |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | - | - |
Cytotoxicity Studies in Cancer Cell Lines
The thiazole ring is a core component of several anticancer agents, prompting research into the cytotoxic potential of its derivatives against various cancer cell lines.
Derivatives containing a thiazole or related heterocyclic structure have demonstrated cytotoxic activity against breast cancer and melanoma cell lines. For instance, novel 4-thiazolidinone (B1220212) derivatives have shown potent cytotoxic activity in micromolar concentrations against the MCF-7 breast cancer cell line. nih.gov In another study, aminated cellulose (B213188) derivatives were tested against B16F10 mouse melanoma cells and two human breast cancer cell lines, MCF-7 and MDA-MB-231. nih.gov One derivative, Cell DETA, showed promising results with an IC50 value of less than 74.92 µg/mL against MCF-7 cells and less than 101.5 µg/mL against B16F10 melanoma cells. nih.gov
Synthetic derivatives are often evaluated for their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, a synthetic β-nitrostyrene derivative displayed inhibitory activity against MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 0.81 ± 0.04 µg/mL and 1.82 ± 0.05 µg/mL, respectively. nih.gov
| Derivative Class | Cell Line | Cancer Type | IC50 |
|---|---|---|---|
| Cell DETA | MCF-7 | Breast Adenocarcinoma | < 74.92 µg/mL nih.gov |
| Cell DEA | MDA-MB-231 | Breast Adenocarcinoma | < 154.6 µg/mL nih.gov |
| Cell DETA | B16F10 | Mouse Melanoma | < 101.5 µg/mL nih.gov |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | Breast Cancer | 0.81 ± 0.04 µg/mL nih.gov |
| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | Breast Cancer | 1.82 ± 0.05 µg/mL nih.gov |
Induction of Apoptosis
The ability to induce apoptosis, or programmed cell death, in cancer cells is a primary goal of many chemotherapeutic strategies. Several studies have demonstrated that derivatives based on the 2-aminothiazole core are effective inducers of apoptosis through various cellular mechanisms.
Research has shown that certain 2-aminothiazole derivatives can trigger the intrinsic apoptotic pathway. iiarjournals.orgiiarjournals.org This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins. For instance, treatment of cancer cells with specific 2-aminothiazole compounds has been found to decrease the levels of anti-apoptotic proteins like Bcl-2. iiarjournals.orgiiarjournals.orgnih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial membrane disruption, a key event in the intrinsic pathway. mdpi.com
Following mitochondrial disruption, a cascade of cysteine-aspartic proteases, known as caspases, is activated. Studies on 2-aminothiazole derivatives have confirmed the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). nih.gov Activated caspase-3 is responsible for cleaving critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a well-established hallmark of apoptosis and has been observed in cells treated with 2-aminothiazole derivatives. iiarjournals.orgiiarjournals.org The mechanism of action for some compounds may be linked to the induction of apoptosis that proceeds along the mitochondrial pathway. mdpi.com
| Derivative Class/Compound | Cancer Cell Line(s) | Observed Apoptotic Events | Reference |
|---|---|---|---|
| Importin β1 Inhibitor (2-aminothiazole derivative 1) | SK-OV3, HeLa | Activation of intrinsic pathway, decrease in Bcl-2, PARP cleavage. | iiarjournals.orgiiarjournals.org |
| TH-39 | K562 (Leukemia) | Induction of apoptosis, caspase-3 activation, Bcl-2 down-regulation, Bax up-regulation. | nih.gov |
| Benzofuroxan-Aminothiazole Hybrids | M-HeLa | Induction of apoptosis via the mitochondrial pathway. | mdpi.com |
Modulation of Interleukin Levels
Interleukins are a group of cytokines that play a central role in regulating the immune response. The modulation of their levels can have significant therapeutic effects, particularly in inflammatory diseases and cancer. Research into the pharmacological activities of 2-aminothiazole derivatives has revealed their potential to modulate key pro-inflammatory cytokines.
In the developmental studies of kinase inhibitors based on the 2-aminothiazole template, specific analogs have demonstrated immunomodulatory effects. For example, a precursor compound in the development of Dasatinib was shown to inhibit the production of Interleukin-2 (IL-2). nih.govacs.org IL-2 is a critical cytokine for the proliferation of T-cells, and its inhibition can temper inflammatory responses. The same compound was also found to be effective in reducing levels of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine involved in systemic inflammation. nih.govacs.org This was demonstrated in a murine model of inflammation, where the compound achieved 90% inhibition of LPS-induced TNF-α production when administered orally. acs.orgresearchgate.net These findings highlight the potential of the 2-aminothiazole scaffold for the development of agents that can control inflammatory processes by targeting cytokine production.
Anti-leishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and safer treatments is a global health priority. The 2-aminothiazole scaffold has been identified as a promising starting point for the development of novel anti-leishmanial agents. nih.gov
Screening of large compound libraries has identified N,4-diaryl-2-aminothiazoles as a hit class with anti-leishmanial properties. researchgate.net Subsequent research has focused on synthesizing and evaluating new derivatives for their efficacy. In one such study, a series of new aminothiazole compounds were synthesized and tested for their activity against Leishmania major-induced cutaneous leishmaniasis in an in vivo BALB/c mouse model. eurekaselect.combenthamdirect.comresearchgate.net Several of the synthesized compounds demonstrated significant leishmanicidal effects. eurekaselect.comresearchgate.net
| Compound | Chemical Name | Activity | Target/Model | Reference |
|---|---|---|---|---|
| Compound 3 | N-((4-chlorophenyl)(phenyl)methyl)thiazol-2-amine | Identified as the most promising compound for future studies. | Leishmania major in BALB/c mice | eurekaselect.combenthamdirect.comresearchgate.net |
| Compounds 1, 2, 4, 7 | Aminothiazole Derivatives | Demonstrated good leishmanicidal effects. | Leishmania major in BALB/c mice | eurekaselect.comresearchgate.net |
| N,4-diaryl-2-aminothiazoles | General Class | Identified as a hit class with anti-leishmanial properties. | High-throughput screening | researchgate.net |
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways. The dysregulation of kinase activity is a frequent cause of diseases such as cancer and inflammatory disorders, making them a major target for drug development. The 2-aminothiazole structure has proven to be a highly effective and versatile template for the design of potent kinase inhibitors. nih.govacs.org This scaffold is a core component of several clinically approved drugs and investigational agents that target various kinase families. researchgate.net However, while the 2-aminothiazole scaffold has been successfully utilized to target numerous kinases, its application as an inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), is not a prominently reported area of investigation in the scientific literature.
The Src family of kinases (SFKs) are non-receptor tyrosine kinases that are critical regulators of intracellular signaling pathways involved in cell proliferation, differentiation, and survival. Their hyperactivation is common in many cancers. The 2-aminothiazole heterocycle was identified as a novel inhibitor template for SFKs through compound library screening. nih.govacs.org
This initial discovery led to extensive structure-activity relationship (SAR) studies to optimize the potency of this new class of inhibitors. These efforts culminated in the development of highly potent pan-Src inhibitors with nanomolar to subnanomolar activity in both biochemical and cellular assays. researchgate.net One of the most prominent drugs to emerge from this research is Dasatinib, which features a 2-aminothiazole core. nih.govacs.org
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Dasatinib | Src | 0.5 | nih.gov |
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). While the first-generation inhibitor imatinib (B729) was revolutionary, the emergence of drug resistance, particularly through the T315I gatekeeper mutation, created a need for new therapeutic agents.
The 2-aminothiazole scaffold has been instrumental in developing second-generation Bcr-Abl inhibitors capable of overcoming imatinib resistance. nih.gov Dasatinib, a dual Src/Abl inhibitor, is highly potent against the wild-type Bcr-Abl kinase and most imatinib-resistant mutations, with the notable exception of T315I. nih.gov Further research has focused on modifying the 2-aminothiazole scaffold to address this specific mutation. One study reported the development of novel thiazolamide–benzamide derivatives that showed broad-spectrum inhibitory activity against both wild-type Bcr-Abl and the resistant T315I mutant. nih.gov
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 3m (thiazolamide-benzamide derivative) | Bcr-Abl (wild-type) | 1.273 | nih.gov |
| Bcr-Abl (T315I mutant) | 39.89 | nih.gov | |
| Dasatinib | Bcr-Abl (unmutated) | <0.001 (potent) | nih.gov |
| Imatinib (control) | Bcr-Abl (T315I mutant) | No inhibitory effect | nih.gov |
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IκB kinases that are key regulators of the innate immune response. While derivatives of this compound and the broader 2-aminothiazole class are established as potent inhibitors of various protein kinases, particularly in the oncology field, their activity against TBK1 and IKKε is not a widely reported area of investigation in the current scientific literature. The development of inhibitors for these specific kinases has generally focused on other distinct chemical scaffolds.
Antioxidant Activities of this compound Derivatives
The exploration of thiazole derivatives as potential antioxidant agents has been a significant area of interest in medicinal chemistry. The thiazole nucleus is a versatile scaffold, and its derivatives have demonstrated a wide range of pharmacological activities, including the capacity to counteract oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has spurred research into novel synthetic compounds with antioxidant capabilities. While direct studies on this compound derivatives are not extensively detailed in the available literature, the antioxidant potential of structurally related aminothiazole compounds provides valuable insights.
Research into various 2-aminothiazole derivatives has consistently shown their potential as free radical scavengers. nih.govdntb.gov.ua These compounds are capable of interacting with and neutralizing free radicals, thereby preventing cellular damage. researchgate.net The antioxidant mechanism often involves the donation of a hydrogen atom or an electron to the free radical, stabilizing it. The presence of substituents on the thiazole ring and the amino group can significantly influence this activity.
Detailed Research Findings
Investigations into aminothiazole derivatives have employed a variety of in vitro assays to quantify their antioxidant efficacy. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), hydroxyl radical, nitric oxide radical, and superoxide (B77818) radical scavenging assays. researchgate.netnih.govmdpi.com These assays measure the ability of the compounds to scavenge different types of free radicals.
One study on a series of novel 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated significant radical scavenging potential. researchgate.netnih.gov The antioxidant activity of these compounds was attributed to the presence of electron-donating substituents on the associated aldehyde moieties. nih.gov For instance, compounds bearing methoxy and hydroxyl groups on a phenyl ring showed enhanced activity. researchgate.net
In another study, a series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs were synthesized and evaluated for their antioxidant properties. mdpi.com The results indicated that the substitution pattern on the benzylidene ring played a crucial role in the radical-scavenging efficacy. Compounds with 3-alkoxy-4-hydroxy or 3,4-dihydroxy groups exhibited strong scavenging abilities in the DPPH assay. mdpi.com This highlights the importance of phenolic hydroxyl groups in contributing to the antioxidant capacity of thiazole derivatives.
Furthermore, research on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives revealed that certain substituents, such as fluoro and chloro groups at the para position of the benzamido ring, led to excellent DPPH free radical scavenging activity. nih.gov
While the direct antioxidant data for this compound derivatives is not available in the cited literature, the findings for analogous compounds suggest that the methoxy group at the 5-position, being an electron-donating group, could potentially contribute favorably to the antioxidant properties of its derivatives. The following tables summarize the antioxidant activities of some studied aminothiazole derivatives, providing a comparative perspective.
Data on Antioxidant Activities of Aminothiazole Derivatives
The antioxidant activities of various thiazole derivatives have been quantified using different assays, with results often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals.
| Compound Series | Assay | Most Active Compounds | IC50 (µg/mL) | Standard | Standard IC50 (µg/mL) |
|---|---|---|---|---|---|
| 5-((2-amino-5-methylthiazol-4-yl)methyl)-5-(substituted)-1,3,4-oxadiazole-2-thiol Derivatives researchgate.net | DPPH Radical Scavenging | Compound 6a | 15.2 | Ascorbic Acid | 10.5 |
| Hydroxyl Radical Scavenging | Compound 6a | 17.9 | BHA | 15.3 | |
| Nitric Oxide Scavenging | Compound 6e | 18.2 | Ascorbic Acid | 12.8 | |
| Superoxide Radical Scavenging | Compound 6a | 17.2 | Ascorbic Acid | 14.2 |
| Compound Series | Assay | Compound | % Scavenging Activity at 500 µM | Standard | % Scavenging Activity |
|---|---|---|---|---|---|
| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs mdpi.com | DPPH Radical Scavenging | Compound 8 (3,4-dihydroxy) | 77% | Vitamin C | 90% |
| Compound 14 (3,5-di-tert-butyl-4-hydroxyl) | 68% | ||||
| Compound 5 (3-alkoxy-4-hydroxy) | 62% |
| Compound Series | Assay | Number of Active Compounds | % ABTS+ Inhibition at 100 µM | Standard |
|---|---|---|---|---|
| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs mdpi.com | ABTS Radical Cation Scavenging | 8 out of 15 | > 80% | Trolox |
Structure Activity Relationship Sar and Computational Studies of 5 Methoxythiazol 2 Amine and Derivatives
Computational Modeling and Molecular Docking
Computational modeling and molecular docking are foundational techniques used to predict the conformation and binding affinity of a ligand within the active site of a target protein. These approaches have been applied to various thiazol-2-amine derivatives to explore their potential as inhibitors of enzymes like cyclin-dependent kinases (CDKs) and acetylcholinesterase (AChE). nih.govresearchgate.net
For instance, in studies involving 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting CDK2, CDK4, and CDK6, molecular docking was employed to understand the binding modes of a series of 72 compounds. nih.gov The initial conformations for docking were determined by minimizing the structural energy using methods like the Powell gradient algorithm with a Tripos force field. nih.gov Similarly, molecular docking has been used to investigate how new 4-methoxy-phenylthiazole-2-amine derivatives act as inhibitors of acetylcholinesterase, building upon the known activity of a parent compound. researchgate.netresearchgate.net
Molecular docking simulations provide detailed information about the binding affinity, typically expressed as a docking score, and the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for the molecule's biological effect.
Studies on thiazol-2-amine derivatives as CDK inhibitors have identified key interactions within the enzyme active sites. Polar interactions, particularly electrostatic interactions with amino acid residues such as Lys33, Lys35, Lys43, Asp145, Asp158, and Asp163, were found to be critical factors influencing the bioactivity of the inhibitors. nih.gov Additionally, nonpolar interactions with residues like Ile10, Ile12, and Ile19 were also identified as important for the potency of these CDK inhibitors. nih.gov For other thiazole (B1198619) derivatives targeting cyclooxygenase (COX) enzymes, docking studies revealed that amino acids like ARG 120, MET 522, and SER 530 participate in hydrogen bonding, while VAL 116, LEU 352, and TYR 385 are involved in hydrophobic interactions. ekb.eg
| Derivative Class | Enzyme Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2/4/6 | Lys33, Lys35, Lys43, Asp145, Asp158, Asp163 | Electrostatic/Polar | nih.gov |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2/4/6 | Ile10, Ile12, Ile19 | Nonpolar | nih.gov |
| 4-(Furan-2-yl) thiazol-2-amine | COX-1 | ARG 120, MET 522, SER 530 | Hydrogen Bond | ekb.eg |
| 4-(Furan-2-yl) thiazol-2-amine | COX-1 | VAL 116, LEU 352, TYR 385, TRP 387 | Hydrophobic | ekb.eg |
| Benzo[d]thiazol-2-amine | HER Enzyme | - | High Binding Affinity (Docking Score: -10.4 kcal/mol) | nih.gov |
The primary goal of molecular docking is often the prediction of a compound's pharmacological activity. The calculated binding affinity (docking score) is a key metric, with lower scores generally indicating stronger binding and potentially higher biological activity. nih.gov For example, among a series of benzo[d]thiazol-2-amine derivatives designed as potential anticancer agents, compounds with higher binding affinities for the HER enzyme were predicted to be more effective. nih.gov Computational approaches can also be used to evaluate ADMET (absorption, distribution, metabolism, and excretion) properties, which are crucial for a compound's potential as a drug. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) is a powerful method that considers the steric and electrostatic fields of molecules to build predictive models.
For a series of 72 CDK2/4/6 inhibitors based on the 4-substituted N-phenylpyrimidin-2-amine scaffold, 3D-QSAR models were constructed to understand the structure-activity relationship. nih.gov These models were validated statistically to ensure their predictive power. The quality of a QSAR model is often assessed by parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). For the CDK inhibitors, the developed 3D-QSAR models showed excellent statistical data, confirming their reliability. nih.gov Such models are invaluable for predicting the activity of newly designed compounds and for guiding the optimization of lead structures. researchgate.netnih.gov
| Enzyme Target | q² (Cross-validated R²) | R²pred (Predictive R²) | Reference |
|---|---|---|---|
| CDK2 | 0.714 | 0.764 | nih.gov |
| CDK4 | 0.815 | 0.681 | nih.gov |
| CDK6 | 0.757 | 0.674 | nih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. nih.gov MD simulations are used to validate docking results, assess the stability of the ligand-protein complex, and analyze the persistence of key interactions. nih.govresearchgate.net
In the study of CDK inhibitors, MD simulations and binding free energy calculations were used to confirm the reasonableness of the docking poses. nih.gov For benzimidazole and benzothiazole (B30560) derivatives investigated as potential SARS-CoV-2 inhibitors, MD simulations were run for 100 nanoseconds to analyze the Root Mean Square Deviation (RMSD) values, which indicate the stability of the complex. nih.gov Lower RMSD values suggest greater stability. nih.gov Similarly, for 4-(Furan-2-yl) thiazol-2-amine derivatives targeting COX enzymes, MD simulations were run for 5 nanoseconds, with RMSD plots showing good stability within acceptable limits of 1-3 Å. ekb.eg
Pharmacophore Modeling
Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model can be generated based on the structure of a ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govfrontiersin.org
These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules with the potential for the desired biological activity. dovepress.comfrontiersin.org For example, a pharmacophore model for acetylcholinesterase inhibitors was used to understand the shared features essential for the activity of 4-methoxy-phenylthiazole-2-amine derivatives. researchgate.netresearchgate.net This approach helps in establishing structure-activity relationships and identifying new chemical scaffolds. nih.gov
Analysis of Structural Features Influencing Biological Activity
The synthesis of insights from docking, QSAR, MD simulations, and pharmacophore modeling allows for a detailed analysis of the specific structural features that enhance or diminish biological activity.
For 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting CDKs, several key structural modifications were identified to enhance bioactivity. These include the introduction of electronegative groups at the N1-position, electropositive and moderately sized groups at another ring system, and the replacement of carbon atoms with a benzene (B151609) ring in certain parts of the molecule. nih.gov In a different study on 2-amino-5-methylthiazol derivatives with antioxidant properties, the presence of electron-donating substituents, such as a hydroxyl group, on attached aldehyde moieties was shown to result in significant radical scavenging potential. nih.gov Furthermore, research on chalcone derivatives has indicated that introducing a polar and ionizable tertiary amine functionality can improve anticancer activity and selectivity. rsc.org
| Derivative Class | Biological Target/Activity | Favorable Structural Feature | Effect on Activity | Reference |
|---|---|---|---|---|
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2/4/6 Inhibition | Electronegative groups at N1-position | Enhanced bioactivity | nih.gov |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2/4/6 Inhibition | Replacement of specific carbon atoms with a benzene ring | Enhanced bioactivity | nih.gov |
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol | Antioxidant (Radical Scavenging) | Electron-donating groups (e.g., -OH) on substituted aldehydes | Significant scavenging potential | nih.gov |
| Chalcone derivatives | Anticancer | Introduction of a polar, ionizable tertiary amine | Improved activity and selectivity | rsc.org |
Effect of Substituents on Activity
The biological activity of 2-aminothiazole (B372263) derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and the amino group.
For instance, in a series of 4-(4-methoxyphenyl)-2-aminothiazole derivatives evaluated as human adenosine A3 receptor antagonists, substitutions at the 2-amino position were found to be critical for activity. N-acetyl or propionyl substitutions on the aminothiazole template led to a substantial increase in binding affinity and selectivity for the human adenosine A3 receptor. nih.gov This suggests that the size and electronic properties of the substituent at this position play a key role in receptor interaction.
In the context of antimicrobial agents, modifications to the 2-aminothiazole core have yielded compounds with significant antibacterial and antifungal potential. For example, the introduction of a furan-2-yl-2-pyrazoline moiety at the 2-amino position of a 4-methylthiazole scaffold resulted in derivatives with potent antimicrobial activity. nih.gov Similarly, the incorporation of an N-mustard or N-allyl-5-(2-pyrazolin-3-yl) group at the 2-position of the thiazole ring has been shown to confer notable antifungal and antibacterial properties. nih.gov
Furthermore, in analogues of the antiparasitic drug Nitazoxanide, which features a 2-amino-5-nitrothiazole core, modifications to the head group have been shown to impact activity. While the 5-nitro group is often considered essential for the activity of many nitro-containing drugs, some analogues with modified head groups demonstrated comparable or even improved activity against various microorganisms. nih.govnih.gov For example, certain 2-amino-5-nitrothiazole analogues displayed better activity than the parent compound, Nitazoxanide, against PFOR (pyruvate:ferredoxin oxidoreductase) utilizing microorganisms. nih.gov A slight reduction in activity was observed when a 4-chloro substituent was introduced, which was attributed to steric interactions with the 5-nitro group, forcing it slightly out-of-plane with the thiazole ring and thereby reducing the resonance stability of the amide anion. nih.gov
The following table summarizes the effect of various substituents on the activity of 2-aminothiazole derivatives based on available research findings.
| Core Scaffold | Substituent/Modification | Position of Substitution | Effect on Biological Activity |
| 4-(4-Methoxyphenyl)-2-aminothiazole | N-acetyl, N-propionyl | 2-Amino group | Increased binding affinity and selectivity for human adenosine A3 receptors nih.gov |
| 4-Methylthiazole | 2-(5-(furan-2-yl)-2-pyrazolin-1-yl) | 2-Amino group | Significant antimicrobial potential nih.gov |
| Thiazole | 2-(N-mustard)-5-(2-pyrazolin-5-yl) | 2-Amino group | Antifungal and antibacterial activity |
| Thiazole | 2-(N-allyl)-5-(2-pyrazolin-3-yl) | 2-Amino group | Antimicrobial activity |
| 2-Amino-5-nitrothiazole (Nitazoxanide analogue) | Modified head groups | Amide linked to 2-amino group | Some analogues showed equipotent or more activity compared to the parent compound |
| 2-Amino-5-nitrothiazole (Nitazoxanide analogue) | 4-Chloro substituent | Thiazole ring | Slight reduction in activity against H. pylori, C. jejuni, and PFOR nih.gov |
Impact of Spatial Orientation on Receptor Engagement
Computational studies, particularly molecular docking, have provided valuable insights into how the three-dimensional arrangement of 5-methoxythiazol-2-amine derivatives influences their interaction with biological targets. These studies help to visualize and understand the key binding modes and intermolecular interactions that are crucial for biological activity.
For instance, molecular docking studies of pyrazolyl–thiazole derivatives with penicillin-binding proteins (PBPs) and sterol 14α-demethylase have been conducted to elucidate their antimicrobial and antifungal activities. nih.gov These simulations reveal the specific binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the active sites of these enzymes. The spatial orientation of the substituents on the thiazole ring is critical for achieving optimal interactions with key amino acid residues in the binding pocket.
Similarly, docking studies of benzo[d]thiazol-2-amine derivatives with the Human Epidermal growth factor receptor (HER) enzyme and DNA have been used to evaluate their potential as anticancer agents. nih.gov The binding affinities and interaction profiles of these compounds are highly dependent on their structural features and spatial arrangement, which dictate how effectively they can interact with the target macromolecules. nih.gov
Drug-Likeness and ADME Prediction
The assessment of drug-likeness and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial steps in the early stages of drug discovery. In silico methods are widely used to evaluate these parameters for novel compounds, including derivatives of this compound.
Several studies have utilized computational tools to predict the pharmacokinetic properties and drug-likeness of various thiazole and benzothiazole derivatives. nih.govnih.govmdpi.comrsc.org These predictions are often based on established rules such as Lipinski's rule of five and Veber's rule. nih.gov
Lipinski's rule of five states that a compound is more likely to be orally bioavailable if it has:
A molecular weight of 500 or less.
A logP (octanol-water partition coefficient) of 5 or less.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Veber's rule suggests that good oral bioavailability is also associated with having 10 or fewer rotatable bonds. nih.gov
For example, a study on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives found that all the synthesized compounds complied with Lipinski's rule of five and Veber's rule, suggesting good drug-likeness and potential for good intestinal absorption. nih.gov Similarly, an analysis of 2-aminothiazol-4(5H)-one derivatives showed that the majority of the tested compounds had lipophilicity values less than 5, thereby adhering to Lipinski's rule. nih.govmdpi.com
The following table presents a summary of predicted ADME and drug-likeness parameters for representative thiazole derivatives from various studies.
| Compound Class | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds | Lipinski's Rule Compliance | Veber's Rule Compliance |
| 2-Hydroxy benzothiazole-linked 1,3,4-oxadiazoles | Varies | Varies | ≤ 5 | ≤ 10 | ≤ 10 | Yes nih.gov | Yes nih.gov |
| 2-Aminothiazol-4(5H)-one derivatives | Varies | < 5 (for most) | Varies | Varies | Varies | Yes (for 27 out of 28 tested) nih.govmdpi.com | Not explicitly stated |
| Benzimidazole derivatives | Varies | Varies | Varies | Varies | Varies | Not explicitly stated | Not explicitly stated |
Note: "Varies" indicates that specific values for a range of compounds were calculated in the respective studies, but a single representative value is not provided here.
These in silico predictions are valuable for prioritizing compounds for further experimental investigation and for guiding the design of new derivatives with improved pharmacokinetic profiles.
Therapeutic Potential and Future Research Directions
Development of Anti-Neurodegenerative Agents
The complex nature of neurodegenerative conditions like Alzheimer's disease necessitates the development of multi-target drugs. nih.govnih.gov Derivatives of 2-aminothiazole (B372263) are being actively explored as potential anti-Alzheimer's agents due to their ability to interact with multiple pathological pathways. nih.govresearchgate.net
Researchers have designed and synthesized series of 2-aminothiazole-based compounds that exhibit potent inhibitory activity against key enzymes implicated in Alzheimer's disease: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net For instance, in one study, compound 3e emerged as a highly potent AChE inhibitor, while compound 9e was identified as the most potent BChE inhibitor. nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors. nih.gov
Beyond cholinesterase inhibition, selected derivatives have demonstrated additional beneficial properties. These include the ability to chelate metal ions, which are involved in amyloid plaque formation, and significant neuroprotective effects against oxidative stress-induced damage in nerve cell lines. nih.govresearchgate.net Compound 3e showed a neuroprotective effect of 53% against H2O2-induced damage in PC12 cells and was also effective in reducing the production of pro-inflammatory molecules in human monocyte cells. nih.gov This multi-target approach, combining cholinesterase inhibition, antioxidant, and anti-inflammatory activities, positions 2-aminothiazole derivatives as promising candidates for future anti-neurodegenerative drug development. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected 2-Aminothiazole Derivatives
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| 3e | 0.5 | 14.7 |
| 9e | 3.13 | 0.9 |
Data sourced from a study on multitarget 2-aminothiazole derivatives. nih.gov
Exploration as Anti-Inflammatory and Analgesic Agents
Derivatives of the 5-methylthiazol-2-amine scaffold have shown significant promise as anti-inflammatory and analgesic agents. nih.govresearchgate.net Research has focused on elucidating their mechanisms of action, which often involve the modulation of key inflammatory pathways. nih.govnih.gov
One novel derivative, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) , has been shown to exert its anti-inflammatory effects by attenuating the activation of the NLRP3 inflammasome in microglial cells. nih.gov This compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-treated cells. nih.gov The mechanism involves the downregulation of the NLRP3-mediated signaling pathway, including the reduction of NF-κB activation and reactive oxygen species (ROS) levels. nih.gov
Other studies have identified different molecular targets. A series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated moderate to good anti-inflammatory activity, with some compounds being more potent than the reference drug indomethacin. nih.gov These compounds were found to be selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory process, with activity superior to the reference drug naproxen. nih.gov Similarly, certain synthesized benzo[d]thiazol-2-amine derivatives also exhibited significant analgesic and anti-inflammatory effects through COX-1 and COX-2 enzyme inhibition. dntb.gov.ua
Applications in Cancer Therapy
The 2-aminothiazole scaffold is a core component of several anticancer drugs, and extensive research is dedicated to developing new derivatives with improved efficacy and selectivity. nih.govmdpi.com These compounds have demonstrated antiproliferative activity against a wide range of human cancer cell lines, including leukemia, lung, breast, and colon cancer. nih.govnih.gov
One study focused on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which were designed based on the structure of the cancer drug dasatinib. nih.gov These compounds showed potent and selective activity against human K563 leukemia cells. nih.gov Another series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides was evaluated against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with one compound showing strong inhibitory activity against HeLa cells with an IC₅₀ value of 1.6 ± 0.8 µM. nih.gov
Structure-activity relationship (SAR) studies have provided insights for designing more potent molecules. For example, it has been shown that 2-aminothiazoles containing 4,5-butylidene and benzylic amines were beneficial for improving cytotoxicity. nih.gov In a different series of 5-ylidene-4-aminothiazol-2(5H)-one derivatives, compounds (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one (IIIk) and (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one (IIIp) were identified as having the highest levels of activity against a panel of 60 cancer cell lines. nih.gov
Potential in Metabolic Regulation (e.g., Type 2 Diabetes)
Thiazole-containing compounds, particularly the thiazolidinedione class (e.g., pioglitazone), are well-established agents for the treatment of type 2 diabetes. nih.govresearchgate.net Building on this, researchers are exploring other thiazole (B1198619) derivatives, including those based on the 2-aminothiazole scaffold, as potential new antidiabetic drugs. nih.govmdpi.com The primary targets for these agents are enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, whose inhibition can help control postprandial hyperglycemia. mdpi.commdpi.com
A study on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones revealed that these compounds possess good antidiabetic potential, primarily through anti-glycation activity and, to a lesser extent, α-amylase inhibition. nih.gov Another series of imidazopyridine-based thiazole derivatives also demonstrated potent α-glucosidase inhibitory activity. mdpi.com SAR analysis of these compounds showed that the presence of electron-withdrawing groups (like -Cl or -NO₂) on the aryl ring enhanced their inhibitory potency. mdpi.com For example, a derivative with two chloro groups (4l ) was two-fold more potent than the standard drug, acarbose. mdpi.com These findings suggest that the thiazole nucleus can be modified to produce effective inhibitors of enzymes crucial for managing diabetes. nih.govmdpi.com
New Therapeutic Agents with Antimicrobial Properties
The rise of antimicrobial resistance has created an urgent need for new and effective therapeutic agents. mdpi.com The 2-aminothiazole scaffold is a promising starting point for the development of such agents, with numerous derivatives exhibiting potent and broad-spectrum antibacterial and antifungal activities. mdpi.comnih.govsemanticscholar.orgresearchgate.net
One series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated efficacy against a panel of bacteria and fungi. mdpi.comnih.gov Notably, many of these derivatives were more potent than the standard drugs ampicillin and streptomycin against several bacterial pathogens. nih.gov Compound 12 from this series showed excellent activity against the resistant strain MRSA, and compound 10 was the most active antifungal agent, with most compounds in the series showing better activity than ketoconazole against nearly all fungal strains tested. mdpi.com
Another study of 2-amino-5-alkylidene-thiazol-4-ones reported significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, with low toxicity to human cells. nih.gov Isosteric replacement of the 2-aminothiazole (2-AMT) core with 2-aminooxazole (2-AMO) in certain carboxamide series has also been shown to significantly improve activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.com
Table 2: Antimicrobial Activity of a Selected 5-methylthiazole Derivative (Compound 7)
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 43.3 | 86.7 |
| Listeria monocytogenes | 86.7 | 173.4 |
| Enterococcus faecalis | 43.3 | 86.7 |
| Escherichia coli | 43.3 | 86.7 |
| Pseudomonas aeruginosa | 86.7 | 173.4 |
| Salmonella typhimurium | 43.3 | 86.7 |
| Enterobacter cloacae | 43.3 | 86.7 |
| Bacillus cereus | 43.3 | 86.7 |
MIC (Minimal Inhibitory Concentration) and MBC (Minimal Bactericidal Concentration) values indicate high potency, with Compound 7 being reported as 6 times more potent than ampicillin and 3 times more potent than streptomycin against all tested bacteria. mdpi.comnih.gov
Further Elucidation of Molecular Targets and Pathways
A critical aspect of future research is the precise identification of the molecular targets and biological pathways through which 5-Methoxythiazol-2-amine derivatives exert their therapeutic effects. Current studies have begun to map these interactions, providing a foundation for more targeted drug design.
Anti-Inflammatory Action : The primary molecular targets identified for the anti-inflammatory activity of thiazole derivatives are the cyclooxygenase (COX) enzymes, particularly selective COX-1 inhibition. nih.gov Docking studies have shown that interaction with the Arg120 residue in the COX-1 active site is crucial for this activity. nih.gov More recently, the NLRP3 inflammasome signaling pathway has been identified as another key target, offering a different mechanism to suppress neuroinflammation. nih.gov
Antimicrobial Action : Molecular docking studies suggest that the antibacterial mechanism of these compounds may involve the inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurB), an essential enzyme in bacterial cell wall biosynthesis. mdpi.comsemanticscholar.org For their antifungal activity, the likely target is 14α-lanosterol demethylase (CYP51), an enzyme vital for fungal cell membrane integrity. mdpi.com In mycobacteria, β-ketoacyl-acyl carrier protein synthase III (FabH) has been proposed as a probable target. mdpi.com
Anti-Neurodegenerative Action : The main targets for Alzheimer's disease are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic and molecular docking studies have confirmed that 2-aminothiazole derivatives can effectively bind to and inhibit these enzymes. nih.govresearchgate.net
Antidiabetic Action : For metabolic regulation, derivatives have been shown to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate digestion and glucose absorption. nih.govmdpi.com
Design and Development of Novel Derivatives with Enhanced Potency and Selectivity
Future research will heavily focus on the rational design and synthesis of novel derivatives to optimize their therapeutic profiles. nih.govnih.govmdpi.com The goal is to enhance potency against specific targets while improving selectivity to minimize potential side effects. nih.govmdpi.com
Several strategies are being employed:
Structure-Activity Relationship (SAR) Studies : By systematically modifying the substituents on the thiazole ring and the amino group, researchers can determine which chemical features are critical for biological activity. For example, studies have shown that the nature and position of substituents on an attached benzene (B151609) ring can significantly influence anti-inflammatory potency. nih.gov
Molecular Hybridization : This approach involves combining the 2-aminothiazole scaffold with other known pharmacophores into a single molecule. nih.gov This can lead to compounds with multiple mechanisms of action or improved pharmacokinetic properties.
Isosteric Replacement : Replacing the sulfur atom in the thiazole ring with an oxygen atom (to form an oxazole) has been shown to improve physicochemical properties like water solubility and, in some cases, enhance antimicrobial activity without increasing toxicity. mdpi.com
Computational and In Silico Design : Molecular docking and other computational tools are being used to predict how new derivatives will interact with their biological targets, allowing for a more rational and efficient design process before synthesis. dntb.gov.uamdpi.com
Through these advanced medicinal chemistry approaches, the development of next-generation drugs based on the this compound scaffold holds considerable promise for addressing a multitude of diseases. nih.govmdpi.com
Clinical Translation Prospects for Thiazole-Based Compounds
The journey of a potential therapeutic agent from laboratory discovery to clinical application is a complex and challenging process. For thiazole-based compounds, this path is paved with both significant opportunities and notable hurdles. The versatility of the thiazole scaffold has led to the development of numerous derivatives with a wide spectrum of biological activities, making them attractive candidates for new drug development. dergipark.org.trresearchgate.netbohrium.com The extensive research into these compounds has demonstrated their potential in treating a variety of diseases, including cancer, microbial infections, inflammation, and diabetes. dergipark.org.trwisdomlib.orgresearchgate.net
The translation of these promising preclinical findings into clinical realities hinges on several key factors. A major focus of current research is the optimization of the pharmacological properties of thiazole derivatives. researchgate.net Efforts are being directed towards enhancing their bioavailability, selectivity for specific biological targets, and reducing potential toxicity. dergipark.org.trresearchgate.net The development of innovative synthetic methodologies is playing a crucial role in creating more diverse and potent thiazole-based compounds with improved pharmacokinetic profiles. researchgate.net
The high number of patents filed for thiazole derivatives in recent years underscores the significant interest from both academic and industrial researchers in their therapeutic applications. tsijournals.com These patents cover a broad range of pharmacological activities and molecular targets. nih.govnih.gov For instance, patents have been granted for thiazole compounds as inhibitors of protein kinases, which are crucial targets in cancer therapy. researchgate.net Furthermore, some thiazole derivatives have advanced to clinical trials, demonstrating their potential to become new therapeutic agents. tsijournals.com
Despite the promising outlook, it is important to note that only a fraction of patented compounds successfully navigate the rigorous process of clinical evaluation. tsijournals.com Future research will need to continue focusing on comprehensive structure-activity relationship (SAR) studies to design more effective and safer thiazole-based drugs. bohrium.comresearchgate.net Additionally, a deeper understanding of their mechanisms of action is essential for their successful clinical translation. researchgate.net The ongoing exploration of novel thiazole derivatives, coupled with advancements in drug delivery and formulation, holds the promise of unlocking the full therapeutic potential of this important class of compounds.
Table of Selected Patented Thiazole-Based Compounds and their Therapeutic Targets
| Compound Class | Therapeutic Target/Application | Key Findings | Reference |
| Heteroaryl substituted thiazoles | Hepatitis C virus (HCV) replication | Inhibition of viral replication in cell-based assays. | tsijournals.com |
| Diaminothiazoles | Axl kinase | Inhibition of Axl kinase activity, a target in cancer therapy. | researchgate.net |
| Acylaminothiazole derivatives | Vascular Adhesion Protein-1 (VAP-1) | Inhibition of VAP-1, with potential for treating inflammatory diseases. | tsijournals.com |
| Benzimidazole-thiazole derivatives | Cancer cell lines | Significant cytotoxic activity against various human cancer cell lines. | wisdomlib.org |
| Xanthene-based thiazole derivatives | α-amylase and α-glycosidase | Potent inhibition of enzymes related to diabetes management. | ijpsjournal.com |
Q & A
Q. What are the common synthetic routes for 5-Methoxythiazol-2-amine, and what key reaction parameters influence yield and purity?
The synthesis of this compound typically involves cyclization reactions. A validated method includes reacting 4-methoxyaniline with ammonium sulfocyanate in acetic acid, followed by bromine addition under controlled conditions to form the thiazole ring. Key parameters include:
- Temperature : Reactions are conducted at room temperature or with ice-bath cooling to prevent side reactions .
- Catalysts : Bromine in acetic acid facilitates cyclization, while ammonia adjusts pH to precipitate the product .
- Purification : Recrystallization from ethanol or ethyl acetate improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. What are the primary biological applications of this compound in academic research?
This compound serves as a scaffold for developing:
- Anticancer agents : Derivatives inhibit tumor growth by targeting kinases or DNA replication .
- Anti-inflammatory agents : Thiazole-2-amine derivatives directly inhibit 5-lipoxygenase (5-LOX), reducing leukotriene synthesis .
- Antimicrobials : Structural analogs disrupt microbial cell membranes or enzyme function .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining high purity?
- Continuous Flow Synthesis : Reduces reaction time and enhances reproducibility by automating reagent mixing and temperature control .
- Catalytic Systems : Replace bromine with greener catalysts (e.g., iodine or FeCl₃) to minimize toxic byproducts .
- In-line Analytics : Integrate real-time HPLC or FTIR monitoring to adjust reaction parameters dynamically .
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, aryl groups) to isolate critical pharmacophores .
- Assay Standardization : Use consistent in vitro models (e.g., human cell lines vs. animal models) and enzyme inhibition protocols (e.g., 5-LOX IC₅₀ comparisons) .
- Molecular Docking : Validate target engagement by simulating ligand-enzyme interactions (e.g., 5-LOX active site) .
Q. How do structural modifications at specific positions of the thiazole ring affect the compound's inhibitory activity against enzymes like 5-LOX?
- Position 4 (Thiazole Ring) : Bulky substituents (e.g., tert-butyl) enhance hydrophobic interactions with 5-LOX, improving potency .
- Position 2 (Amine Group) : Acylation or alkylation reduces basicity, altering solubility and membrane permeability .
- Position 5 (Methoxy Group) : Electron-donating groups stabilize π-π stacking with aromatic residues in enzyme active sites .
Q. What experimental approaches are used to validate the mechanism of action of this compound derivatives in neurodegenerative disease models?
- Tau Aggregation Assays : Monitor inhibition of fibril formation using thioflavin-T fluorescence in Alzheimer’s models .
- Neuroprotective Studies : Measure neuronal viability (MTT assay) and ROS reduction in oxidative stress models .
Data Contradiction Analysis
- Divergent Biological Results : Discrepancies in anticancer activity (e.g., IC₅₀ values) may arise from cell line heterogeneity or assay endpoints (apoptosis vs. proliferation). Cross-validation using orthogonal assays (e.g., flow cytometry, Western blot) is critical .
- Synthetic Yield Variability : Impurities from bromine-mediated cyclization can skew bioactivity data. Rigorous purification (e.g., column chromatography) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
